molecular formula C7H12ClN B1522063 N-Allylbut-2-yn-1-amine hydrochloride CAS No. 436099-58-0

N-Allylbut-2-yn-1-amine hydrochloride

Cat. No. B1522063
CAS RN: 436099-58-0
M. Wt: 145.63 g/mol
InChI Key: LXJSIVRUGSJVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allylbut-2-yn-1-amine hydrochloride (NABH) is an organic compound composed of an amine group, an allyl group, and a hydrochloride group. It is a colorless, water-soluble solid with a melting point of 151-153 °C. NABH is used as a reagent in organic syntheses, as a catalyst, and as a starting material for the synthesis of compounds with potential pharmaceutical applications.

Scientific Research Applications

Synthesis of Mixed Secondary and Tertiary Amines

This compound is utilized in the synthesis of mixed secondary and tertiary amines, which are valuable in organic chemistry for constructing complex molecules. The one-stage synthesis method developed for these amines is particularly significant because some prop-2-ynyl amines are used in cancer therapy .

Medicinal Chemistry: Drug Development

In medicinal chemistry, the compound finds application in the development of novel amine-based drugs. Research efforts are directed towards creating drugs targeting various therapeutic areas, including cancer, infectious diseases, neurological disorders, and metabolic disorders .

Materials Science: Photocatalytic Cells

The compound is used as a functional monomer for coordination with Cd(II)/Zn(II) ions in the production of poly(methyl methacrylate–butyl methacrylate–N-allylmethylamine) films. These films serve as building blocks in the manufacture of photocatalytic cells, highlighting its role in materials science .

Organic Synthesis: Mannich Reaction

Allyl-but-2-ynyl-amine hydrochloride is involved in the Mannich reaction to synthesize methyl- and ethyl (allyl) (3-phenylprop-2-ynyl)amines. This reaction is crucial for creating complex organic compounds with potential applications in pharmaceuticals and agrochemicals .

Catalysis: Hydroamination Reactions

The compound is potentially useful in catalytic intermolecular hydroaminations of unactivated olefins with secondary alkyl amines. This process is important for the efficient addition of amines to olefins with complete anti-Markovnikov regioselectivity, which is a challenging task in organic synthesis .

Green Chemistry: Sustainable Synthesis

Recent advancements in amine chemistry emphasize sustainable and efficient synthetic strategies. Allyl-but-2-ynyl-amine hydrochloride could be involved in catalytic methods and renewable starting materials, contributing to the synthesis of green chemicals and environmental remediation efforts .

Polymer Science: Fabrication of Functional Materials

In polymer science, the compound contributes to the design and fabrication of polymers with unique electronic, optical, and mechanical properties. These polymers find applications in organic electronics, photovoltaics, and biomaterials .

Energy Storage and Carbon Capture

The diverse chemical properties of amines like Allyl-but-2-ynyl-amine hydrochloride make them suitable for applications in energy storage and carbon capture. They are increasingly recognized for their potential in renewable energy technologies .

properties

IUPAC Name

N-prop-2-enylbut-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-3-5-7-8-6-4-2;/h4,8H,2,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJSIVRUGSJVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660025
Record name N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436099-58-0
Record name N-(Prop-2-en-1-yl)but-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allylbut-2-yn-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Allylbut-2-yn-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Allylbut-2-yn-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Allylbut-2-yn-1-amine hydrochloride
Reactant of Route 5
N-Allylbut-2-yn-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Allylbut-2-yn-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.